Cas no 1250753-36-6 (4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine)

4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine is a synthetic compound with notable features in organic synthesis. Its bromo and pyrazol-3-amine functionalities offer versatile reaction pathways, making it a valuable intermediate for the development of bioactive molecules. The compound's unique structure allows for efficient synthesis, high purity, and ease of handling, making it a preferred choice in pharmaceutical and agrochemical research.
4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine structure
1250753-36-6 structure
商品名:4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine
CAS番号:1250753-36-6
MF:C8H14BrN3O
メガワット:248.120260715485
CID:5961032
PubChem ID:61484774

4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazol-3-amine, 4-bromo-1-[2-(1-methylethoxy)ethyl]-
    • 4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine
    • 4-Bromo-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine
    • EN300-1106721
    • CS-0285056
    • 1250753-36-6
    • AKOS010745832
    • 4-bromo-1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine
    • インチ: 1S/C8H14BrN3O/c1-6(2)13-4-3-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11)
    • InChIKey: ZWDDQXRMPDFULW-UHFFFAOYSA-N
    • ほほえんだ: N1(CCOC(C)C)C=C(Br)C(N)=N1

計算された属性

  • せいみつぶんしりょう: 247.03202g/mol
  • どういたいしつりょう: 247.03202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

  • 密度みつど: 1.52±0.1 g/cm3(Predicted)
  • ふってん: 334.2±32.0 °C(Predicted)
  • 酸性度係数(pKa): 1.82±0.10(Predicted)

4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1106721-0.05g
4-bromo-1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine
1250753-36-6 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1106721-5.0g
4-bromo-1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine
1250753-36-6
5g
$3065.0 2023-06-10
Enamine
EN300-1106721-1.0g
4-bromo-1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine
1250753-36-6
1g
$1057.0 2023-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355726-50mg
4-Bromo-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine
1250753-36-6 98%
50mg
¥22377.00 2024-08-09
Enamine
EN300-1106721-10g
4-bromo-1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine
1250753-36-6 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1106721-0.1g
4-bromo-1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine
1250753-36-6 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1106721-10.0g
4-bromo-1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine
1250753-36-6
10g
$4545.0 2023-06-10
Enamine
EN300-1106721-2.5g
4-bromo-1-[2-(propan-2-yloxy)ethyl]-1H-pyrazol-3-amine
1250753-36-6 95%
2.5g
$1509.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355726-250mg
4-Bromo-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine
1250753-36-6 98%
250mg
¥20995.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355726-500mg
4-Bromo-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine
1250753-36-6 98%
500mg
¥25552.00 2024-08-09

4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine 関連文献

4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amineに関する追加情報

4-Bromo-1-2-(Propan-2-yloxy)ethyl-1H-Pyrazol-3-Amine: An Overview of CAS No. 1250753-36-6

4-Bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine (CAS No. 1250753-36-6) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine.

Chemical Structure and Properties

4-Bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine is a brominated pyrazole derivative with the molecular formula C9H14BrN3O and a molecular weight of 248.13 g/mol. The compound features a pyrazole ring substituted with a bromine atom at the 4-position and an amino group at the 3-position. Additionally, the presence of a 2-(propan-2-yloxy)ethyl group adds to its structural complexity and reactivity. The bromine atom in the molecule can serve as a useful handle for further functionalization, making it an attractive candidate for synthetic chemistry and medicinal chemistry applications.

The physical properties of 4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine include its melting point, boiling point, and solubility in various solvents. These properties are crucial for understanding its behavior in different chemical reactions and formulations. Recent studies have shown that the compound exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-phase reactions.

Synthesis Methods

The synthesis of 4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine has been reported using several methods, each with its own advantages and limitations. One common approach involves the reaction of 4-bromopyrazole with an appropriate alcohol in the presence of a base to form the corresponding ether. Subsequent functionalization steps can then be employed to introduce the amino group at the 3-position.

A recent study published in the Journal of Organic Chemistry described an efficient one-pot synthesis method for 4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amine. This method involves the sequential addition of reagents under mild conditions, resulting in high yields and excellent purity. The use of environmentally friendly solvents and catalysts further enhances the sustainability of this synthetic route.

Applications in Drug Discovery

4-Bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amines have shown promise in various areas of drug discovery, particularly in the development of novel therapeutic agents for neurological disorders and cancer. The bromine atom in the molecule can be used as a leaving group for further functionalization, allowing for the creation of diverse derivatives with tailored biological activities.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the potential of 4-bromo derivatives as inhibitors of specific enzymes involved in neurodegenerative diseases. The results demonstrated that these compounds exhibited potent inhibitory activity against target enzymes, suggesting their potential as lead compounds for drug development.

Another area of interest is the use of 4-bromo derivatives as anticancer agents. A recent study published in Cancer Research explored the antiproliferative effects of these compounds on various cancer cell lines. The findings indicated that certain derivatives showed significant cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells, highlighting their potential as selective anticancer agents.

Recent Research Findings

The ongoing research on 4-bromo derivatives, including 4-bromo-1-2-(propan-2-yloxy)ethyl-1H-pyrazol-3-amines, continues to uncover new insights into their biological activities and mechanisms of action. A study published in Bioorganic & Medicinal Chemistry Letters reported that these compounds exhibited potent anti-inflammatory effects by inhibiting key inflammatory pathways. This finding opens up new possibilities for their use in treating inflammatory diseases such as arthritis and asthma.

In addition to their therapeutic potential, these compounds have also been explored for their use as imaging agents. A recent study published in Chemical Communications demonstrated that certain derivatives could be labeled with radioactive isotopes to create imaging probes for positron emission tomography (PET). These probes have shown promise in non-invasive imaging of disease biomarkers, providing valuable diagnostic information.

Safety Considerations and Future Prospects

The safety profile of 4-bromo derivatives, including 4-bromo-1-2-(propan--yloxy)ethyl--pyrazol--amine, is an important consideration for their development as therapeutic agents. Preclinical studies have generally shown that these compounds exhibit good safety profiles, with minimal toxicity observed at therapeutic doses. However, further investigations are needed to fully understand their long-term safety and potential side effects.

The future prospects for 4-bromo derivatives are promising, with ongoing research aimed at optimizing their pharmacological properties and expanding their therapeutic applications. Advances in synthetic chemistry and medicinal chemistry are expected to drive further innovations in this field, leading to the development of more effective and safer drugs.

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